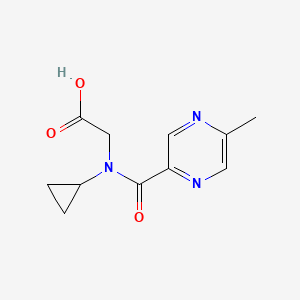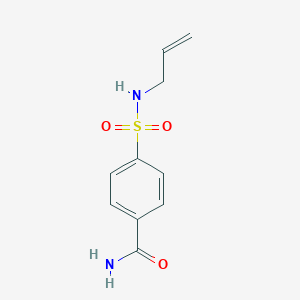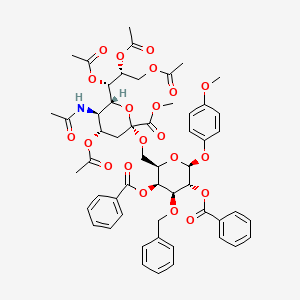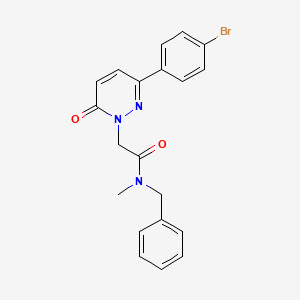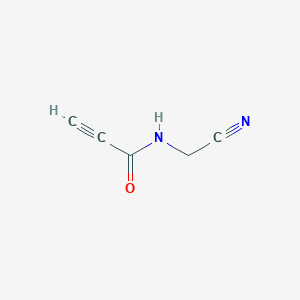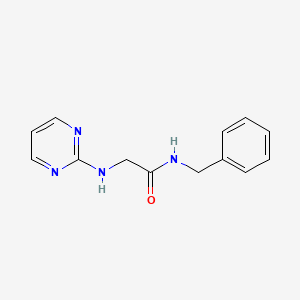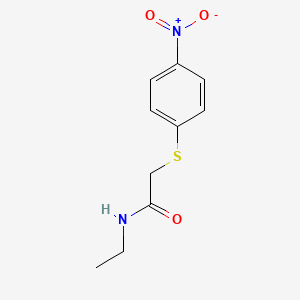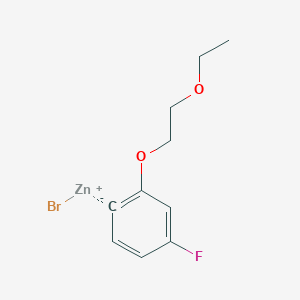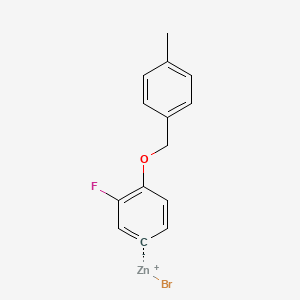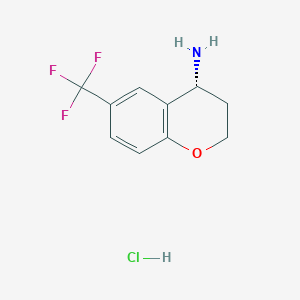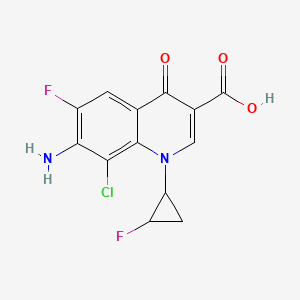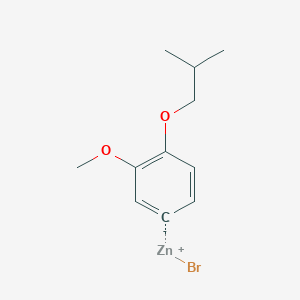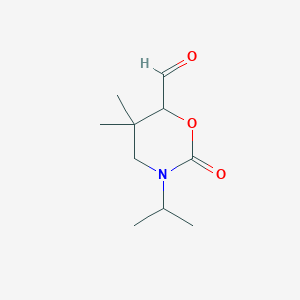
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is an organic compound with a complex structure that includes an oxazinane ring, an isopropyl group, and a carbaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable aldehyde under acidic conditions to form the oxazinane ring. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The oxazinane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carboxylic acid.
Reduction: 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-methanol.
Substitution: Various substituted oxazinane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to investigate protein function and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-5,5-dimethyl-1,3-dioxane: Similar in structure but lacks the aldehyde group.
N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl): Contains a different heterocyclic ring system.
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
5,5-dimethyl-2-oxo-3-propan-2-yl-1,3-oxazinane-6-carbaldehyde |
InChI |
InChI=1S/C10H17NO3/c1-7(2)11-6-10(3,4)8(5-12)14-9(11)13/h5,7-8H,6H2,1-4H3 |
Clé InChI |
WNOKWXAEGQRVCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(C(OC1=O)C=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
